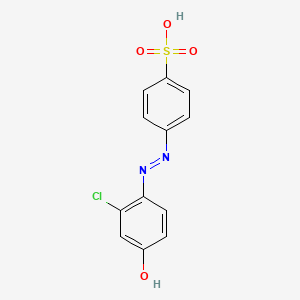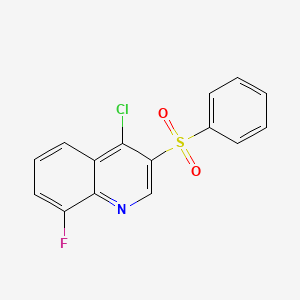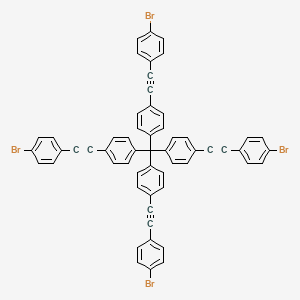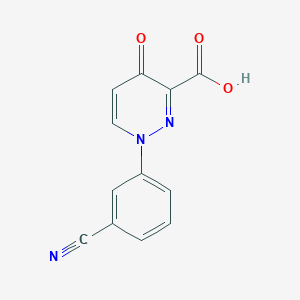![molecular formula C37H44NO2PS B15155920 N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155920.png)
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound. This compound is notable for its unique structure, which includes a xanthene backbone and a diphenylphosphanyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of 1,5-dibromopentane with lithium diphenylphosphide or diphenylphosphine in the presence of caesium hydroxide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity. The compound is usually purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various transition metal catalysts for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphines.
Wissenschaftliche Forschungsanwendungen
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions
Biology: The compound can be used in the synthesis of biologically active molecules.
Wirkmechanismus
The mechanism of action of N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and the metal center used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(diphenylphosphino)pentane: Another organophosphorus compound with similar applications in catalysis.
1,3-Bis(diphenylphosphino)propane: Used in similar catalytic reactions but with different steric and electronic properties.
Uniqueness
N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its xanthene backbone, which provides additional stability and electronic properties compared to other similar compounds. This makes it particularly effective in certain catalytic applications where stability and reactivity are crucial.
Eigenschaften
Molekularformel |
C37H44NO2PS |
|---|---|
Molekulargewicht |
597.8 g/mol |
IUPAC-Name |
N-[1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H44NO2PS/c1-35(2,3)34(38(9)42(39)36(4,5)6)28-22-16-23-29-32(28)40-33-30(37(29,7)8)24-17-25-31(33)41(26-18-12-10-13-19-26)27-20-14-11-15-21-27/h10-25,34H,1-9H3 |
InChI-Schlüssel |
OPZNKILVSCIGHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)N(C)S(=O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15155850.png)
![(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155863.png)
![2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B15155871.png)
![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![3-Iodobicyclo[1.1.1]pentan-1-amine](/img/structure/B15155888.png)
![{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B15155893.png)

![4-(2-cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15155928.png)



